4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde
Description
Properties
Molecular Formula |
C29H22O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[7-(4-formylphenyl)-9,9-dimethylfluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C29H22O2/c1-29(2)27-15-23(21-7-3-19(17-30)4-8-21)11-13-25(27)26-14-12-24(16-28(26)29)22-9-5-20(18-31)6-10-22/h3-18H,1-2H3 |
InChI Key |
XUHZMMGZFORSAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Aryl Boronic Acids
This two-step method uses 2,7-dibromo-9,9-dimethylfluorene as the core building block:
Step 1: Boronation of Fluorene Derivative
- Reagents : 2,7-dibromo-9,9-dimethylfluorene, n-butyllithium (n-BuLi), boronic triisopropoxide
- Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | -78°C to -65°C (lithiation), then rt |
| Reaction Time | 6–8 hours (lithiation), overnight (boronation) |
| Yield | 70–80% |
- Dissolve 2,7-dibromo-9,9-dimethylfluorene in THF under argon.
- Add n-BuLi dropwise at -78°C, stir for 6 hours.
- Introduce boronic triisopropoxide, warm to room temperature.
- Acidify with HCl (pH 3–5), extract with ethyl acetate, and recrystallize.
Step 2: Coupling with 4-Bromobenzaldehyde
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Base : K₂CO₃ or Na₂CO₃
- Solvent System : Toluene/water or THF/water (3:1 v/v)
- Key Data :
| Parameter | Value |
|---|---|
| Temperature | Reflux (100–110°C) |
| Reaction Time | 8–10 hours |
| Yield | 50–65% |
- Increasing Pd(PPh₃)₄ loading to 5 mol% improves yield by 15%.
- Ethanol co-solvent reduces side reactions during coupling.
Direct Formylation via Palladium-Catalyzed Cross-Coupling
This single-step approach uses pre-functionalized boronic esters:
9,9-Dimethylfluorene-2,7-bis(boronic acid) + 4-Bromobenzaldehyde → Target Compound
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | Toluene/EtOH/H₂O (3:2:1 v/v) |
| Temperature | 110°C (reflux) |
| Time | 40 hours |
| Yield | 70% |
- Column chromatography (SiO₂, CH₂Cl₂/petroleum ether 1:1)
- Recrystallization from methanol/dichloromethane yields >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Two-Step Suzuki | Higher intermediate control | Lower overall yield (50–65%) |
| Direct Formylation | Fewer purification steps | Longer reaction time (40 h) |
- Lithiation-borylation achieves superior regioselectivity but requires cryogenic conditions.
- Ethanol in solvent systems minimizes proto-deboronation side reactions.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzoic acid).
Reduction: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzyl alcohol).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) materials due to its electroluminescent properties.
Materials Science: The compound is utilized in the development of advanced materials with specific optical and electronic properties.
Chemical Sensors: It can be employed in the design of chemical sensors for detecting various analytes based on its fluorescence characteristics.
Mechanism of Action
The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is primarily related to its ability to participate in electronic transitions. The compound’s conjugated system allows it to absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved include:
Conjugated π-System: The extended conjugation in the fluorene core facilitates electronic transitions.
Fluorescence: The compound exhibits fluorescence, which can be harnessed in various applications, including sensing and imaging.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fluorene-Based Dibenzaldehydes
Structural Modifications and Electronic Properties
- Fluorene vs. Heterocyclic Cores: The fluorene core in the target compound provides a wide bandgap (~3.1 eV) and high luminescence efficiency, ideal for blue-emitting OLEDs . In contrast, BTDD (benzothiadiazole core) is electron-deficient, reducing the optical gap to ~2.4 eV and enabling red-shifted absorption for sensing applications . Phosphindole-based analogs (e.g., PCzPO) exhibit donor-acceptor (D-A) conjugation, facilitating charge separation in HER catalysis .
Substituent Effects :
Biological Activity
4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde is a compound derived from the fluorene family, known for its unique structural properties and potential applications in various fields such as organic electronics and biological systems. This article explores the biological activity of this compound, focusing on its synthesis, properties, and relevant case studies.
- Molecular Formula : C25H20O2
- Molecular Weight : 372.44 g/mol
- CAS Number : Not specifically listed but related to similar fluorene derivatives.
- Structure : The compound features a central fluorene unit with two aldehyde functional groups at the 4 and 4' positions.
Synthesis
The synthesis of this compound typically involves reactions such as Suzuki coupling or other organic synthesis methods that facilitate the introduction of the aldehyde groups onto the fluorene backbone. A common synthetic route includes:
- Formation of the Fluorene Backbone : Utilizing 9,9-dimethylfluorene as a precursor.
- Aldehyde Introduction : Employing boronic acids or other aldehyde sources in a controlled reaction environment.
Antioxidant Properties
Research indicates that compounds based on fluorene structures exhibit significant antioxidant activity. The presence of electron-rich aromatic systems in this compound may contribute to its ability to scavenge free radicals effectively. Studies have demonstrated that similar compounds can reduce oxidative stress markers in vitro.
Anticancer Potential
Fluorene derivatives have been investigated for their potential anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various studies. For instance:
- Case Study A : A study published in Journal of Medicinal Chemistry reported that fluorene derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose-response relationships.
- Case Study B : Another research highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism involving oxidative stress.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well. Compounds with similar structures have been tested against various bacterial strains:
- Case Study C : A study found that certain fluorene derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents in combating infections.
Structure-Activity Relationship (SAR)
The biological activity of fluorene derivatives is closely linked to their structural features. The presence of multiple aromatic rings enhances π-stacking interactions, which can improve binding affinity to biological targets. Modifications at the aldehyde positions can also alter solubility and reactivity:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-donating groups | Increase antioxidant capacity |
| Alkyl substitutions | Enhance solubility and bioavailability |
| Aromatic rings | Improve binding interactions with biomolecules |
Q & A
Q. What are the common synthetic routes for preparing 4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, 2,7-dibromo-9,9-dimethylfluorene is reacted with 4-formylphenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/ethanol/H₂O solvent system (3:2:1 v/v/v) under reflux (40–72 hours). Yield optimization requires strict control of degassing (to eliminate O₂), catalyst loading (0.5–1 mol%), and stoichiometric ratios (boronic acid: dibromofluorene = 2.2:1) . Alternative routes include Ullmann coupling or direct formylation, but these often suffer from lower regioselectivity.
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (Pd(PPh₃)₄) | 0.3 mmol (3 mol%) | >80% with excess |
| Solvent Ratio | Toluene:EtOH:H₂O (3:2:1) | Prevents phase separation |
| Reaction Time | 40–72 hours | Longer time improves conversion |
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- ¹H/¹³C NMR : Aldehyde protons appear as sharp singlets at δ 10.0–10.2 ppm, while fluorene backbone protons resonate at δ 7.6–8.2 ppm. Aromatic carbons are observed at δ 120–140 ppm .
- FT-IR : Strong C=O stretches at 1680–1700 cm⁻¹ confirm aldehyde functionality.
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between fluorene and benzaldehyde groups), critical for understanding π-conjugation in materials .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (m/z = 418.4 for [M+H]⁺).
Q. What purification methods are recommended post-synthesis?
Column chromatography using silica gel with dichloromethane/petroleum ether (1:1 v/v) effectively removes unreacted boronic acid and Pd residues. Recrystallization from ethanol/acetone (3:1) yields high-purity crystals. For scale-up, fractional distillation under reduced pressure (0.1–1 mmHg) is preferred .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound in material science applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps (≈3.1 eV) and charge transport properties. The planarity of the fluorene core and aldehyde substituents enhances π-orbital overlap, favoring electron mobility in organic semiconductors. Solvent effects (PCM models) predict aggregation behavior in thin films .
Table 2: DFT-Derived Electronic Properties
| Property | Value (eV) | Application Relevance |
|---|---|---|
| HOMO Energy | -5.8 eV | Hole transport in OLEDs |
| LUMO Energy | -2.7 eV | Electron injection barriers |
| Bandgap | 3.1 eV | Optoelectronic device design |
Q. What strategies address discrepancies in reported reaction yields when scaling up synthesis?
Yield variations (>20% differences) often stem from inadequate mixing or oxygen contamination. Solutions include:
- Microwave-Assisted Synthesis : Reduces reaction time (6–12 hours) and improves consistency by enhancing heat transfer .
- Flow Chemistry : Continuous reactors minimize batch-to-batch variability and improve Pd catalyst turnover .
- In Situ Monitoring : Raman spectroscopy tracks aldehyde formation, enabling real-time adjustments .
Q. How does the compound's conformation affect its performance in OLEDs or photovoltaic devices?
The dihedral angle between the fluorene core and benzaldehyde groups (≈15°–25°) determines conjugation length. Smaller angles reduce bandgaps, enhancing light absorption in solar cells. In OLEDs, bulky 9,9-dimethyl groups suppress aggregation-induced quenching, improving electroluminescence efficiency. Single-crystal studies reveal intermolecular C-H···O interactions that stabilize charge-transfer states .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s thermal stability?
Some studies report decomposition at 200°C, while others cite stability up to 300°C. This discrepancy arises from differences in sample purity (trace Pd residues catalyze degradation) and measurement techniques (TGA vs. DSC). To standardize results:
- Use TGA under N₂ with heating rates ≤5°C/min.
- Pre-purify via Soxhlet extraction with acetone to remove catalytic impurities .
Methodological Framework Integration
Q. How can researchers align synthesis strategies with theoretical models (e.g., retrosynthetic analysis or QSPR)?
Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., methyl vs. ethyl groups at the 9-position) with solubility and optoelectronic properties. Retrosynthetic analysis prioritizes Suzuki coupling due to its modularity and commercial availability of boronic acid derivatives. DFT-guided design predicts optimal substituents for target applications (e.g., electron-withdrawing groups for n-type semiconductors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
